1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

1-(2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 2034251-92-6) is a synthetic heterocyclic urea derivative featuring a furan-2-yl ring, a 1H-pyrazol-1-yl moiety, and a 2-(trifluoromethyl)phenyl group connected via an ethyl linker. With molecular formula C17H15F3N4O2 and molecular weight 364.33 g/mol, the compound is supplied at ≥95% purity.

Molecular Formula C17H15F3N4O2
Molecular Weight 364.328
CAS No. 2034251-92-6
Cat. No. B2753717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
CAS2034251-92-6
Molecular FormulaC17H15F3N4O2
Molecular Weight364.328
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC(C2=CC=CO2)N3C=CC=N3
InChIInChI=1S/C17H15F3N4O2/c18-17(19,20)12-5-1-2-6-13(12)23-16(25)21-11-14(15-7-3-10-26-15)24-9-4-8-22-24/h1-10,14H,11H2,(H2,21,23,25)
InChIKeyZJJUEIADTJQSET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 2034251-92-6): Procurement-Grade Structural Identity and Baseline Properties


1-(2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 2034251-92-6) is a synthetic heterocyclic urea derivative featuring a furan-2-yl ring, a 1H-pyrazol-1-yl moiety, and a 2-(trifluoromethyl)phenyl group connected via an ethyl linker [1]. With molecular formula C17H15F3N4O2 and molecular weight 364.33 g/mol, the compound is supplied at ≥95% purity [1]. Its structure places it within the pyrazolyl-urea class, which has been extensively explored for kinase inhibition (e.g., p38 MAP kinase, TrkA, Aurora kinases) and anti-inflammatory activity [2][3]. However, publicly available quantitative pharmacological data specific to this exact compound remain absent from peer-reviewed literature and authoritative databases.

Why In-Class Urea Analogs Cannot Substitute for 1-(2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea in Focused Research Programs


Within the pyrazolyl-urea family, subtle variations in substitution architecture dictate target engagement, selectivity, and pharmacokinetic behavior. The target compound's unique connectivity—a furan-2-yl ring directly attached to the alpha-carbon of the ethyl linker, a 1H-pyrazol-1-yl group on the same carbon, and a 2-(trifluoromethyl)phenyl urea terminus—creates a distinct three-dimensional pharmacophore. This differs fundamentally from regioisomers such as 3-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea (CAS 2034355-33-2) [1], where the furan is positioned at the pyrazole 4-position rather than the linker alpha-carbon, and the CF3 group is at the 3-position. Such structural divergence has been shown in related pyrazolyl-urea series to produce orthogonal selectivity profiles against kinase panels and differential in vitro potency [2]. Procurement of a close analog without confirmatory head-to-head data therefore carries material risk of target-shift or potency loss in established assays.

Quantitative Differentiation Evidence for 1-(2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea Against Closest Analogs


Structural Topology Divergence from the Closest Regioisomer (CAS 2034355-33-2): Furan-2-yl at Alpha-Carbon vs. Furan-3-yl at Pyrazole 4-Position

The target compound positions the furan ring at the alpha-carbon of the ethyl linker alongside the pyrazole N1, whereas the closest commercial regioisomer (CAS 2034355-33-2) attaches furan-3-yl to the pyrazole 4-position with a distinct CF3 regio-arrangement (3-CF3-phenyl vs. 2-CF3-phenyl) [1][2]. In pyrazolyl-urea kinase inhibitor series, shifting the heterocycle from the linker to the pyrazole periphery has been demonstrated to invert selectivity between Aurora A and Aurora B by >10-fold [3]. No direct comparative activity data between these two compounds have been published.

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Absence of Reported Kinase Profiling Data Contrasts with CHEMBL164686 (Adenosine A3 IC50 6.60 nM)

A structurally related urea derivative, CHEMBL164686 (1-(2-(furan-2-yl)-8-methyl-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)-3-(4-(trifluoromethyl)phenyl)urea), exhibits an IC50 of 6.60 nM against the human adenosine A3 receptor in a cAMP production assay in CHO cells, with a Ki of 0.740 nM [1]. No comparable receptor or kinase panel data exist for the target compound. This data gap means the target compound cannot be assumed to share CHEMBL164686's adenosine receptor activity, nor can any selectivity claim be substantiated.

Kinase selectivity Adenosine receptor Binding affinity

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Dimethyl-Pyrazole Analog (CAS 2034329-00-3)

The target compound (C17H15F3N4O2, MW 364.33) lacks the 3,5-dimethyl substitutions present on the pyrazole ring of the analog CAS 2034329-00-3 (C19H19F3N4O2, MW 392.38) [1]. The absence of these methyl groups is predicted to reduce logP by approximately 0.5-0.8 units and decrease steric bulk, which may enhance solubility but reduce passive membrane permeability relative to the dimethyl analog. These predictions are based on class-level SAR trends in pyrazole-urea series [2] and have not been experimentally confirmed for this specific pair.

Drug-likeness Lipophilicity Permeability

Class-Level Kinase Inhibition Potential: Pyrazolyl-Urea Scaffold Validated in p38 MAP Kinase and Aurora Kinase Assays

The pyrazolyl-urea chemotype has been validated as a kinase inhibitor scaffold in multiple patent and literature disclosures. US Patent 9,701,670 B2 claims pyrazolyl-ureas as p38 MAP kinase, Syk, and Src family inhibitors with anti-inflammatory activity [1]. AT9283, a pyrazol-4-yl urea, inhibits Aurora A and B with IC50 values of approximately 3 nM and 3 nM respectively, and demonstrates in vivo efficacy in HCT116 xenograft models [2]. The target compound shares the pyrazolyl-urea core but its specific kinase inhibition profile has not been reported. Class membership cannot substitute for direct profiling data.

Kinase inhibition p38 MAPK Aurora kinase Anti-inflammatory

Research Application Scenarios for 1-(2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea Based on Current Evidence


Exploratory Kinase Selectivity Profiling in Academic or Biotech Screening Cascades

Given the validated pyrazolyl-urea kinase inhibition chemotype [1], this compound is suitable as a structurally distinct entry point for broad kinase panel screening. Its unique alpha-carbon substitution topology differentiates it from 4-substituted pyrazole analogs and may reveal novel selectivity fingerprints against targets such as Aurora kinases, p38 MAPK, or TrkA. Procurement is recommended only when accompanied by a commitment to generate de novo profiling data, as no target-specific activity is currently published.

Structure-Activity Relationship (SAR) Studies Around the Ethyl Linker Alpha-Carbon

The compound's defining feature—simultaneous attachment of furan-2-yl and pyrazol-1-yl to the alpha-carbon of the ethyl linker—makes it a valuable tool for probing the steric and electronic requirements at this position. Comparative SAR series could include the dimethyl analog (CAS 2034329-00-3) and the regioisomer (CAS 2034355-33-2) to map the impact of linker substitution on potency and selectivity [2][3]. This application assumes the user has an established biochemical or cellular assay for readout.

Computational Docking and Pharmacophore Model Refinement

The compound's well-defined molecular formula (C17H15F3N4O2) and computed properties (XLogP3 ~2.4, 2 H-bond donors, 6 acceptors) [2] support its use as a rigid, drug-like probe for molecular docking studies. Its topological features can test pharmacophore hypotheses derived from pyrazolyl-urea co-crystal structures (e.g., Aurora A PDB 3D2I [4]), particularly regarding the accommodation of the furan ring in the solvent-exposed region of the ATP-binding pocket.

Negative Control or Inactive Comparator for Validated Pyrazolyl-Urea Inhibitors

In the absence of confirmed biological activity, this compound may serve as a structurally matched negative control for active pyrazolyl-urea leads such as AT9283 or p38 MAPK inhibitors [1][5]. Its procurement for this purpose requires the end-user to experimentally confirm lack of activity at the target of interest, ensuring it does not introduce confounding off-target effects.

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